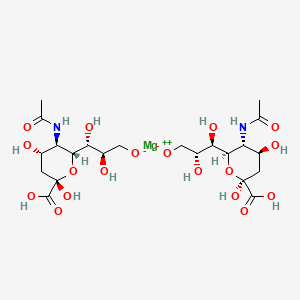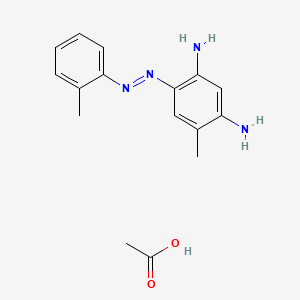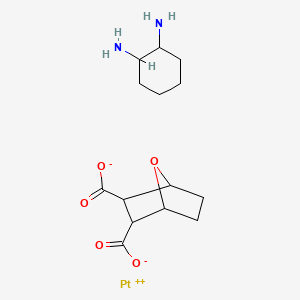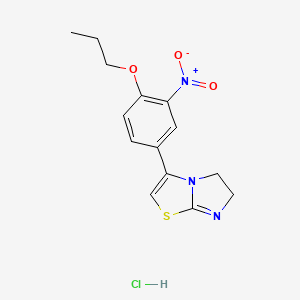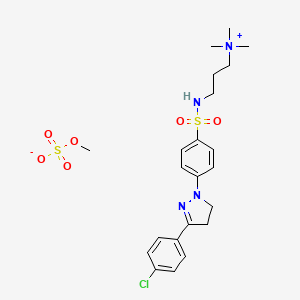
3-(((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)amino)propyltrimethylammonium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((4-(3-(4-クロロフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)フェニル)スルホニル)アミノ)プロピルトリメチルアンモニウムメチルスルファートは、ピラゾール環、クロロフェニル基、スルホニル基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-(((4-(3-(4-クロロフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)フェニル)スルホニル)アミノ)プロピルトリメチルアンモニウムメチルスルファートの合成は、通常、複数のステップを伴います。最初のステップは、多くの場合、環化反応によるピラゾール環の形成を含みます。続いて、置換反応によってクロロフェニル基が導入されます。次に、スルホン化反応によってスルホニル基が添加されます。最後に、メチルスルファートとの四級化反応によって、プロピルトリメチルアンモニウム基が導入されます。
工業生産方法
この化合物の工業生産方法には、精度と効率を確保するために、自動合成装置の使用が含まれる場合があります。反応は、収率と純度を最適化するために、特定の温度、圧力、pHレベルを含む、制御された条件下で行われます。
化学反応の分析
反応の種類
酸化: この化合物は、特にピラゾール環とクロロフェニル基で、酸化反応を起こす可能性があります。
還元: スルホニル基で還元反応が起こり、スルホキシドまたはスルフィドに変換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核試薬を置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応はクロロフェニル環にさまざまな官能基を導入する可能性があります。
科学研究への応用
3-(((4-(3-(4-クロロフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)フェニル)スルホニル)アミノ)プロピルトリメチルアンモニウムメチルスルファートは、いくつかの科学研究への応用があります。
化学: 有機合成と触媒反応における試薬として使用されます。
生物学: 酵素阻害剤またはモジュレーターとしての可能性が調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果が検討されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
3-(((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)amino)propyltrimethylammonium methyl sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。スルホニル基は活性部位と強力な相互作用を形成することができ、ピラゾール環とクロロフェニル基は結合親和性と特異性に寄与します。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらします。
類似化合物の比較
類似化合物
3-(4-クロロフェニル)-3-ヒドロキシ-2,2-ジメチルプロピオン酸メチルエステル: クロロフェニル基を共有しており、類似の生物活性を持っています。
2-(4-クロロフェニル)-4-(3,4-ジメトキシフェニル)-6-メトキシ-3-メチルキノリン: クロロフェニル基を含み、類似の薬理学的特性を示します。
独自性
3-(((4-(3-(4-クロロフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)フェニル)スルホニル)アミノ)プロピルトリメチルアンモニウムメチルスルファートの独自性は、異なる化学反応性と生物活性を付与する官能基の組み合わせにあります。特にスルホニル基の存在により、汎用性の高い試薬や治療薬としての可能性が高まります。
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Shares the chlorophenyl group and has similar biological activities.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Contains a chlorophenyl group and exhibits similar pharmacological properties.
Uniqueness
The uniqueness of 3-(((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)amino)propyltrimethylammonium methyl sulphate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulphonyl group, in particular, enhances its potential as a versatile reagent and therapeutic agent.
特性
CAS番号 |
60317-14-8 |
|---|---|
分子式 |
C22H31ClN4O6S2 |
分子量 |
547.1 g/mol |
IUPAC名 |
3-[[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylamino]propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C21H28ClN4O2S.CH4O4S/c1-26(2,3)16-4-14-23-29(27,28)20-11-9-19(10-12-20)25-15-13-21(24-25)17-5-7-18(22)8-6-17;1-5-6(2,3)4/h5-12,23H,4,13-16H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
VTVOEOHRHUFALE-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



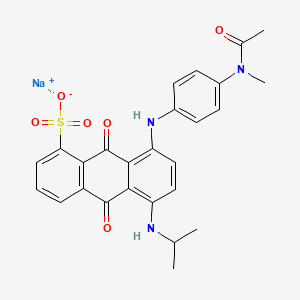
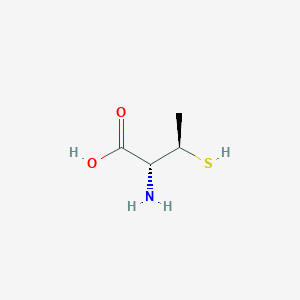
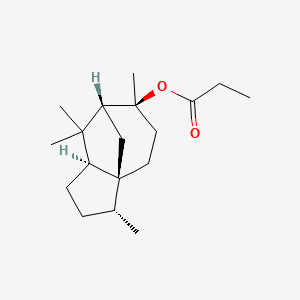
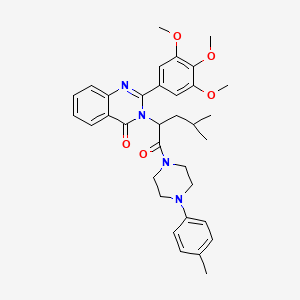
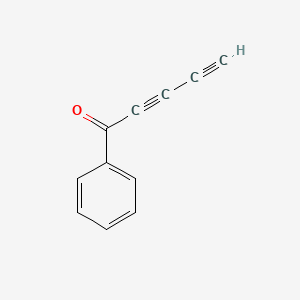
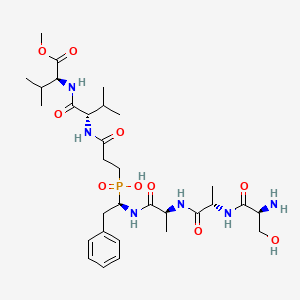
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
